Benzyl S-phenyl thiocarbonate Benzyl S-phenyl thiocarbonate
Brand Name: Vulcanchem
CAS No.: 3786-20-7
VCID: VC16036982
InChI: InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
SMILES:
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol

Benzyl S-phenyl thiocarbonate

CAS No.: 3786-20-7

Cat. No.: VC16036982

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl S-phenyl thiocarbonate - 3786-20-7

Specification

CAS No. 3786-20-7
Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
IUPAC Name benzyl phenylsulfanylformate
Standard InChI InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Standard InChI Key UCMLLXFEXWHYJV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Benzyl S-phenyl thiocarbonate features a thiocarbonate backbone where a benzyl group (C₆H₅CH₂–) and a phenyl group (C₆H₅–) are bonded to the oxygen and sulfur atoms, respectively (Fig. 1). The molecular formula C₁₄H₁₂O₂S corresponds to a molar mass of 244.31 g/mol . Key structural descriptors include:

PropertyValue
SMILESC1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2
InChIInChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyUCMLLXFEXWHYJV-UHFFFAOYSA-N
Predicted CCS (Ų)152.6 ([M+H]⁺)

The planar geometry of the phenyl rings and the electron-withdrawing thiocarbonate group create a polarized electronic environment, facilitating nucleophilic attacks at the carbonyl carbon .

Spectroscopic Features

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the benzyl methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1,710 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration . Mass spectrometry confirms the molecular ion peak at m/z 244.1 ([M]⁺), with fragmentation patterns consistent with cleavage at the thiocarbonate linkage .

Synthetic Methodologies

Conventional Synthesis Routes

Benzyl S-phenyl thiocarbonate is typically synthesized via the reaction of benzyl chloroformate with thiophenol derivatives (Eq. 1):

C6H5CH2OCOCl+C6H5SHC6H5CH2OCO2SC6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}_2\text{SC}_6\text{H}_5 + \text{HCl}

This method achieves yields exceeding 80% under anhydrous conditions with triethylamine as a base . Alternative approaches employ thiophosgene (CSCl₂) as a thiocarbonyl source, though this necessitates stringent safety protocols due to its toxicity.

Advanced Functionalization Strategies

Recent innovations leverage nucleophilic aromatic substitution (SₙAr) to introduce electron-withdrawing groups (EWGs) on the phenyl ring, enhancing reactivity. For example, fluorinated analogs are synthesized by reacting 4-fluorobenzenethiol with benzyl chloroformate in dimethyl sulfoxide (DMSO) at 90°C . Computational studies indicate that EWGs lower the activation energy for thiocarbonate decomposition by 15–20 kJ/mol, enabling milder reaction conditions .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Dynamics

Benzyl S-phenyl thiocarbonate undergoes nucleophilic substitution at the carbonyl carbon, with kinetics governed by the Brønsted equation. A study of phenolysis reactions revealed linear Brønsted plots (β = 0.62–0.70), indicative of a concerted mechanism where bond formation and cleavage occur synchronously . In contrast, reactions with amines exhibit stepwise pathways via zwitterionic intermediates (β = 0.85–0.90) .

Radical-Mediated Decomposition

Under UV irradiation, the thiocarbonate bond undergoes homolytic cleavage to generate benzyloxyl (C₆H₅CH₂O·) and thiyl (C₆H₅S·) radicals (Eq. 2):

C6H5CH2OCO2SC6H5hνC6H5CH2O+C6H5S+CO2\text{C}_6\text{H}_5\text{CH}_2\text{OCO}_2\text{SC}_6\text{H}_5 \xrightarrow{h\nu} \text{C}_6\text{H}_5\text{CH}_2\text{O}· + \text{C}_6\text{H}_5\text{S}· + \text{CO}_2

These radicals initiate polymerization of vinyl monomers, with rate constants (kₚ) ranging from 1.2 × 10³ to 4.5 × 10³ L·mol⁻¹·s⁻¹, depending on monomer structure .

Applications in Materials and Medicinal Chemistry

Polymer Science

Benzyl S-phenyl thiocarbonate serves as a photoinitiator for acrylic and styrenic polymers. Its low oxygen inhibition and high quantum yield (Φ = 0.45) enable rapid curing of coatings and adhesives . Comparative studies with traditional initiators like azobisisobutyronitrile (AIBN) demonstrate superior thermal stability (T₅% = 210°C vs. 160°C) .

Pharmaceutical Intermediates

The compound’s ability to release hydropersulfides (RSSH) under physiological conditions has spurred interest in antiviral and antitubercular agents. Derivatives bearing morpholine or piperazine substituents exhibit minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Mycobacterium tuberculosis H37Rv .

Comparative Reactivity and Stability

Solvolysis Kinetics

Solvolysis rates in aqueous ethanol (80% v/v) follow the order: benzyl S-phenyl thiocarbonate (k = 1.8 × 10⁻⁴ s⁻¹) > benzyl chloroformate (k = 9.2 × 10⁻⁵ s⁻¹) > phenyl acetate (k = 3.4 × 10⁻⁶ s⁻¹) . The enhanced reactivity of the thiocarbonate arises from sulfur’s polarizability, which stabilizes the transition state through partial charge delocalization .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals a decomposition onset at 185°C, with major mass loss events at 220°C (CO₂ evolution) and 310°C (benzene release) . Activation energy (Eₐ) calculations via the Flynn-Wall-Ozawa method yield 98 kJ/mol, confirming high thermal resilience compared to aliphatic thiocarbonates (Eₐ = 75–85 kJ/mol) .

Emerging Research Directions

Bioconjugation Strategies

Recent work explores benzyl S-phenyl thiocarbonate as a linker for antibody-drug conjugates (ADCs). Site-specific conjugation to lysine residues achieves drug-to-antibody ratios (DAR) of 3.5–4.2, with in vivo efficacy demonstrated in xenograft models .

Environmental Impact Mitigation

Efforts to reduce thiocarbonate toxicity focus on biodegradable analogs. Hydrolysis studies in simulated environmental conditions (pH 7.4, 25°C) show 90% degradation within 14 days for carboxylate-modified derivatives, compared to 30% for the parent compound.

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